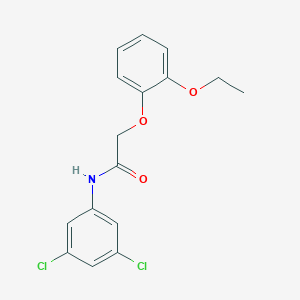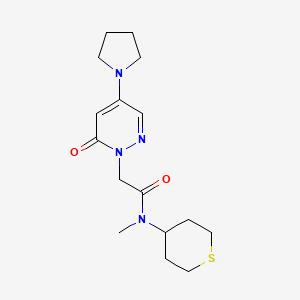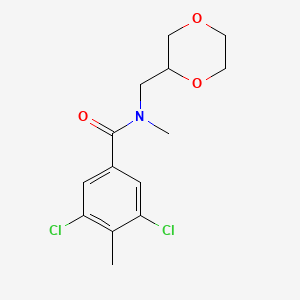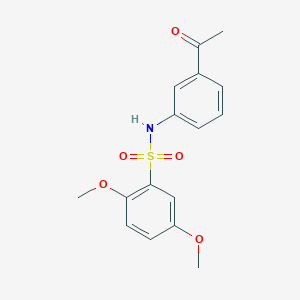![molecular formula C23H28N4O B5651990 3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)
3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex indole derivatives involves multi-step pathways that allow for the introduction of various functional groups. For example, 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole is synthesized through a multistep pathway starting from 2-phenylindole, showcasing the intricate methods employed in synthesizing related indole compounds. The structure of the synthesized compounds is confirmed by spectral data, including FTIR, 1H-NMR, 13C-NMR, and HRMS analysis, indicating the specificity and complexity of such syntheses (Guillon, Savrimoutou, Rubio, & Desplat, 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated through X-ray crystallography, which provides detailed insight into the arrangement of atoms within the molecule. For compounds like 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, X-ray diffraction is used to confirm the structure, which includes a tricyclic oxazepino[7,6-b]indole ring system, demonstrating the complex nature of these molecules (Sammor, Hussein, Awwadi, & El-Abadelah, 2018).
Chemical Reactions and Properties
The chemical reactions of indole derivatives can involve a variety of cycloaddition reactions, showcasing the molecule's reactivity. For example, the oxidative (3 + 2) cycloaddition reactions of diaza-oxyallyl cationic intermediates with indoles lead to the formation of highly functionalized imidazoloindolines, illustrating the diverse chemical reactivity of these compounds (Anumandla, Acharya, & Jeffrey, 2016).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of their functional groups and molecular structure. For instance, the synthesis of 3-selanyl-1H-indole derivatives under ultrasound irradiation demonstrates how modifications to the indole structure can lead to compounds with significant antioxidant activity, potentially affecting their physical properties (Vieira et al., 2017).
Chemical Properties Analysis
Indole derivatives exhibit a wide range of chemical properties, including reactivity towards cycloaddition, nucleophilic substitution, and electrophilic substitution reactions. The synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines through oxidative condensation-cyclization highlights the versatility of these compounds in forming fluorescent materials, which could have implications for their chemical behavior in various environments (Shibahara, Sugiura, Yamaguchi, Kitagawa, & Murai, 2009).
Eigenschaften
IUPAC Name |
1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(10-9-18-14-25-21-6-2-1-5-20(18)21)26-12-3-4-19(16-26)23-24-11-13-27(23)15-17-7-8-17/h1-2,5-6,11,13-14,17,19,25H,3-4,7-10,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFQTCYGLAHDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)C4=NC=CN4CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B5651913.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)

![2,5-dimethyl-3-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5651925.png)
![4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5651927.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)

![2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)
![2-{[3-(aminomethyl)-1-pyrrolidinyl]methyl}-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5651992.png)

![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)